Boronic acid, [3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]- (9CI)
Description
This compound (hereafter referred to as Target Compound) is a boronic acid derivative featuring a phenyl ring substituted with a benzoylamino group at the meta position, which is further modified with a trifluoromethyl (-CF₃) group at the para position of the benzoyl moiety. Its molecular formula is C₁₄H₁₀BF₃NO₃, with a molar mass of 323.05 g/mol. The trifluoromethyl group imparts strong electron-withdrawing effects, enhancing stability and influencing reactivity in cross-coupling reactions like Suzuki-Miyaura .
Properties
IUPAC Name |
[3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BF3NO3/c16-14(17,18)10-6-4-9(5-7-10)13(20)19-12-3-1-2-11(8-12)15(21)22/h1-8,21-22H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCPMCGIDQMEMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of boronic acid, [3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]- typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions are generally mild and can be carried out in the presence of a base such as potassium carbonate in a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction .
Chemical Reactions Analysis
Types of Reactions
Boronic acid, [3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]- undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form boronic esters or boronic acids.
Reduction: Reduction reactions can convert it into corresponding alcohols or amines.
Substitution: It participates in nucleophilic substitution reactions, especially in the presence of electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include boronic esters, alcohols, amines, and substituted phenyl derivatives .
Scientific Research Applications
Boronic acid, [3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]- has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: It serves as a building block for the development of enzyme inhibitors and other biologically active compounds.
Medicine: It is involved in the design of drugs, particularly those targeting cancer and bacterial infections.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism by which boronic acid, [3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]- exerts its effects involves the formation of covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, forming stable complexes. This interaction is crucial in its role as an enzyme inhibitor, where it binds to the active site of the enzyme, preventing substrate access and thereby inhibiting enzyme activity .
Comparison with Similar Compounds
Comparison with Similar Boronic Acid Derivatives
Structural and Electronic Comparisons
Substituent Effects
Boronic Acid, [3-[[4-Cyanobenzoyl]amino]phenyl]- (9CI) (CAS 850567-36-1) Molecular Formula: C₁₃H₁₀BN₂O₃ Key Differences: Replaces -CF₃ with a cyano (-CN) group. Impact: The -CN group is less electron-withdrawing than -CF₃, leading to higher pKa (~8.6 vs. ~7.2 estimated for the Target Compound) and altered reactivity in Suzuki couplings .
5-Cyano-2-fluorophenylboronic Acid (CAS 352525-91-8) Molecular Formula: C₇H₄BFNO₂ Key Differences: Lacks the benzoylamino linker and contains fluorine at the ortho position. Impact: Fluorine introduces steric hindrance and ortho-directing effects, reducing coupling efficiency compared to the Target Compound’s meta-substituted structure .
Trifluoromethyl-Substituted Analogs
trans-2-[4-(Trifluoromethyl)phenyl]vinylboronic Acid (CAS 352525-91-8) Molecular Formula: C₉H₈BF₃O₂ Key Differences: Vinyl group instead of benzoylamino-phenyl. Impact: Conjugation via the vinyl group enhances π-electron delocalization, increasing stability but reducing nucleophilicity in cross-coupling reactions .
Physicochemical Properties
*Estimated based on substituent effects.
Biological Activity
Boronic acids, particularly derivatives like [3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]- (9CI), have garnered attention in medicinal chemistry due to their unique chemical properties and biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant research findings.
Boronic acids are characterized by their ability to form reversible covalent bonds with diols, which allows them to function as versatile building blocks in organic synthesis and drug development. The presence of a trifluoromethyl group enhances the compound's lipophilicity and stability, which may influence its biological interactions.
Anticancer Activity
Research has shown that boronic acid derivatives can exhibit significant anticancer properties. For instance, studies have indicated that certain boronic acid compounds can act as proteasome inhibitors, which is crucial in cancer therapy. In vitro studies demonstrated that derivatives of boronic acids showed antiproliferative effects against various cancer cell lines, including prostate and liver cancer cells. Specifically, one study reported an IC50 of 18.76 µg/mL against the MCF-7 breast cancer cell line, indicating a potent cytotoxic effect while sparing healthy cells .
Antibacterial and Antioxidant Properties
Boronic acids also display antibacterial and antioxidant activities. A novel boronic ester derived from phenylboronic acid demonstrated strong antibacterial effects against Escherichia coli with a minimum inhibitory concentration (MIC) of 6.50 mg/mL. Additionally, antioxidant assays revealed high efficacy with IC50 values of 0.11 µg/mL for ABTS radical scavenging and 0.14 µg/mL for DPPH radical scavenging . These properties suggest potential applications in pharmaceuticals and cosmetics.
Enzyme Inhibition
The enzyme inhibition capabilities of boronic acids are noteworthy. They have been shown to inhibit various enzymes such as acetylcholinesterase and butyrylcholinesterase, with IC50 values indicating significant activity at low concentrations (3.12 µg/mL for butyrylcholinesterase). This characteristic positions them as potential therapeutic agents for neurodegenerative diseases .
The mechanism by which boronic acids exert their biological effects often involves their ability to interact with specific biological targets. For example, computational studies have shown that certain boronic acids can bind effectively to insulin, suggesting a role in glucose metabolism regulation . The binding affinity is influenced by the structural features of the boronic acid, such as the presence of electron-withdrawing groups like trifluoromethyl.
Toxicological Profile
Despite their promising biological activities, the toxicological profile of boronic acids remains a critical consideration. Preliminary studies indicate that many boronic acid compounds exhibit low toxicity, with high doses required to induce adverse effects in animal models . However, comprehensive toxicological assessments are necessary to ensure safety for therapeutic applications.
Case Studies
Q & A
Q. Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
